[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol
Description
Its molecular formula is C₇H₉NO₂ (molecular weight: 139.16 g/mol) .
Properties
IUPAC Name |
[5-(cyclopropylmethyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-7-4-8(11-9-7)3-6-1-2-6/h4,6,10H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURQSTXUBXKJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which occurs regioselectively under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature . The reaction involves the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylmethyl oxazole carboxylic acid.
Reduction: Formation of cyclopropylmethyl oxazole alcohol.
Substitution: Formation of cyclopropylmethyl oxazole halides.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. It can facilitate the development of new chemical entities by providing a versatile building block for further modifications.
Biology
- Antimicrobial Activity : Research indicates that [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol exhibits antimicrobial properties. Studies have shown its effectiveness against a variety of pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.
Medicine
- Therapeutic Applications : The compound is being explored for its potential use in treating infectious diseases and cancer. Its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, which are crucial for disease progression.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against ESKAPE pathogens with MIC values indicating significant inhibition. |
| Study 2 | Anticancer Properties | Showed reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer drug. |
| Study 3 | Mechanism of Action | Investigated the interaction of the compound with cellular receptors, revealing pathways involved in apoptosis induction. |
Mechanism of Action
The mechanism of action of [5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The oxazole ring and cyclopropylmethyl group may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: Cyclopropylmethyl (Target Compound): Introduces a rigid, non-planar structure that may reduce metabolic degradation compared to flexible alkyl chains (e.g., isobutyl in ). Aromatic vs. Aliphatic: The 2,4-difluorophenyl group () adds aromaticity and electron-withdrawing properties, likely enhancing binding affinity in biological targets (e.g., kinase inhibitors). Halogenation: The 5-chloropentyl substituent () increases lipophilicity (logP) and may improve membrane permeability but could raise toxicity concerns.
Physicochemical Properties
- Lipophilicity :
- Polarity: The hydroxymethyl group in all compounds contributes to moderate polarity, while the amino group () and fluorine atoms () further modulate electronic properties.
Biological Activity
[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The compound can be synthesized through various methods, often involving the reaction of cyclopropylmethyl halides with oxazoles. The synthesis typically yields a pale-orange solid, which can be purified using column chromatography. The purity and identity of the compound are confirmed through techniques such as LC-MS and NMR spectroscopy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound was tested against the ESKAPE pathogens, a group known for their multidrug resistance. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecium | 16 |
| Pseudomonas aeruginosa | 64 |
| Acinetobacter baumannii | 32 |
These results indicate that the compound exhibits significant activity against Gram-positive bacteria, particularly Enterococcus faecium, suggesting its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
These results suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further investigation .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. Preliminary studies suggest that the compound may inhibit key metabolic pathways in bacteria and disrupt cell cycle progression in cancer cells .
Case Studies
Case Study 1: ESKAPE Pathogen Inhibition
A recent study focused on the efficacy of this compound against ESKAPE pathogens. The compound was found to significantly reduce bacterial load in vitro and demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin. This synergy suggests potential for combination therapies in clinical settings .
Case Study 2: Anticancer Efficacy
In vitro testing on MCF-7 cells revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis showed a notable increase in early apoptotic cells after 24 hours of treatment, indicating that the compound may induce programmed cell death in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
